molecular formula C18H16N4O4S B2431014 N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-77-1

N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2431014
CAS No.: 851079-77-1
M. Wt: 384.41
InChI Key: SVJGPCNYMSRUQK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with the appropriate substituted benzaldehyde and amine, the imidazole ring can be formed through a cyclization reaction.

    Introduction of the Sulfanylacetamide Group: This step involves the reaction of the imidazole derivative with a suitable thiol reagent under specific conditions to introduce the sulfanylacetamide group.

    Final Modifications: The final compound is obtained after purification and characterization steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
  • N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide

Uniqueness

N-(2-methoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the presence of the nitrophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness may translate to different reactivity, potency, or selectivity in its applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-26-16-5-3-2-4-15(16)20-17(23)12-27-18-19-10-11-21(18)13-6-8-14(9-7-13)22(24)25/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJGPCNYMSRUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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